molecular formula C68H60Cl4N8O26 B571221 Ardacin CAS No. 117742-13-9

Ardacin

Cat. No.: B571221
CAS No.: 117742-13-9
M. Wt: 1547.0 g/mol
InChI Key: ZHRODENVJFUAFN-PNKCYDOPSA-N
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Description

Ardacin, also known as aridicin, is a broad-spectrum antibacterial glycopeptide with ruminal activity. It is isolated from the bacterium Kibdelosporangium aridum. This compound has been primarily used as a feed-grade antibiotic to enhance digestive function and growth in grazing steers .

Chemical Reactions Analysis

Ardacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its antibacterial properties.

    Substitution: Substitution reactions can occur at specific functional groups within the this compound molecule, leading to the formation of new derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ardacin has several scientific research applications, including:

Mechanism of Action

Ardacin exerts its antibacterial effects by inhibiting the transfer of muramyl-pentapeptide-acetylglucosamine from the lipid carrier to the peptidoglycan chain during cell wall synthesis. This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets of this compound include enzymes involved in peptidoglycan synthesis .

Comparison with Similar Compounds

Ardacin is similar to other glycopeptide antibiotics such as vancomycin and ristocetin. it has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Vancomycin
  • Ristocetin
  • Teicoplanin

This compound’s unique ruminal activity and its application as a feed-grade antibiotic make it distinct from these other glycopeptide antibiotics.

Properties

CAS No.

117742-13-9

Molecular Formula

C68H60Cl4N8O26

Molecular Weight

1547.0 g/mol

IUPAC Name

5,15,32,65-tetrachloro-2,18,26,31,44,47,49,64-octahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;(2S,3S,4R,5R)-3,4,6-trihydroxy-5-(propanoylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C59H45Cl4N7O19.C9H15NO7/c1-64-42-20-3-6-33(73)37(12-20)87-25-17-28(41(63)35(75)18-25)45-56(82)66-44-22-13-38(88-36-7-4-21(9-29(36)60)49(76)47(57(83)67-45)69-53(42)79)51(78)39(14-22)89-52-30(61)10-23(11-31(52)62)50(77)48-58(84)68-46(59(85)86)27-15-24(71)16-34(74)40(27)26-8-19(2-5-32(26)72)43(54(80)70-48)65-55(44)81;1-2-3(11)10-4-5(12)6(13)7(8(14)15)17-9(4)16/h2-18,42-50,64,71-78H,1H3,(H,65,81)(H,66,82)(H,67,83)(H,68,84)(H,69,79)(H,70,80)(H,85,86);4-7,9,12-13,16H,2H2,1H3,(H,10,11)(H,14,15)/t;4-,5-,6+,7+,9?/m.1/s1

InChI Key

ZHRODENVJFUAFN-PNKCYDOPSA-N

Isomeric SMILES

CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl

SMILES

CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl

Canonical SMILES

CCC(=O)NC1C(C(C(OC1O)C(=O)O)O)O.CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7Cl)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C(C=C2)C(C(C(=O)N4)NC1=O)O)Cl

Synonyms

ardacin

Origin of Product

United States

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